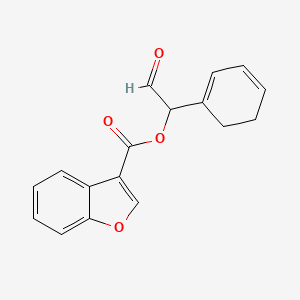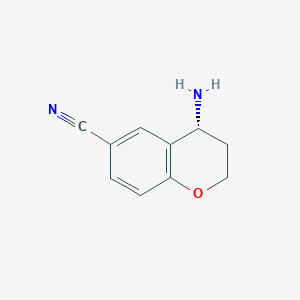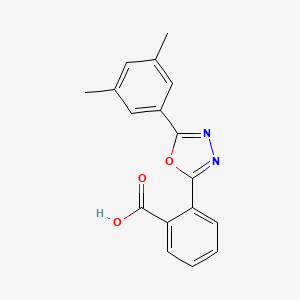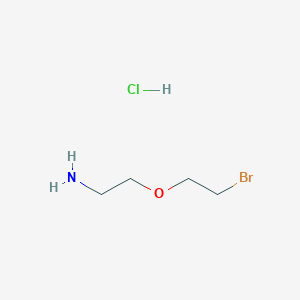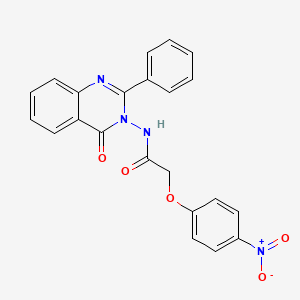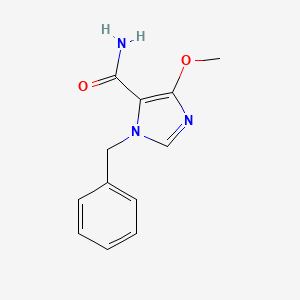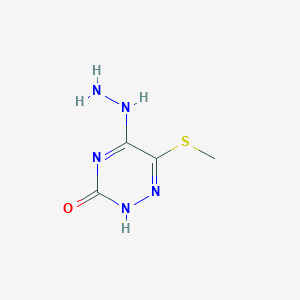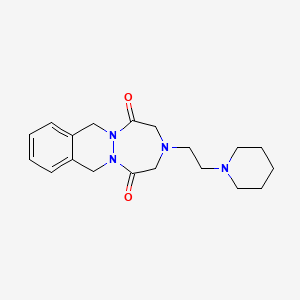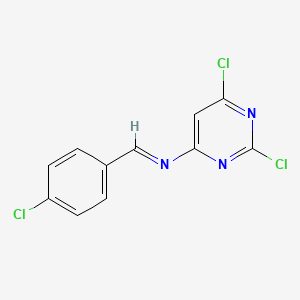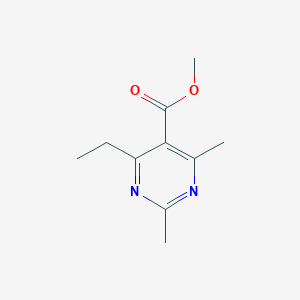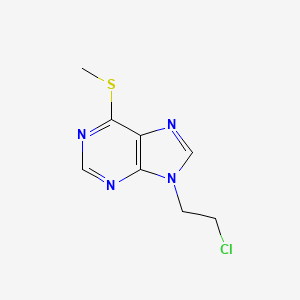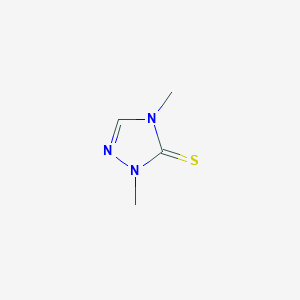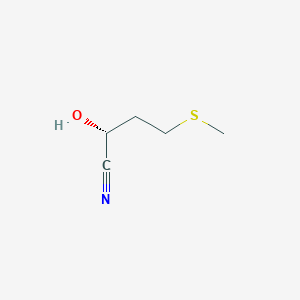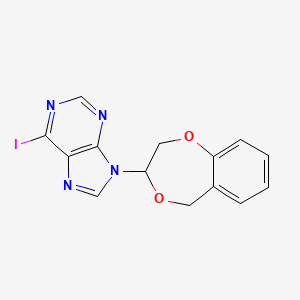
9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-9H-purine is a heterocyclic organic molecule that features a purine core substituted with a benzo[e][1,4]dioxepin moiety and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-9H-purine typically involves the following steps:
Formation of the Benzo[e][1,4]dioxepin Moiety: This can be achieved by condensing 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with appropriate aldehydes or ketones.
Iodination of the Purine Core: The purine core can be iodinated using iodine or iodinating agents under controlled conditions.
Coupling Reaction: The final step involves coupling the iodinated purine with the benzo[e][1,4]dioxepin moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[e][1,4]dioxepin moiety.
Reduction: Reduction reactions can occur at the iodine-substituted purine core.
Substitution: The iodine atom in the purine core can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[e][1,4]dioxepin moiety.
Reduction: Reduced forms of the purine core.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with microbial enzymes.
Medicine
Anticancer Research: Investigated for its potential anticancer properties by targeting specific cellular pathways.
Industry
Mécanisme D'action
The mechanism of action of 9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The benzo[e][1,4]dioxepin moiety can interact with hydrophobic pockets in proteins, while the iodine atom can form halogen bonds with specific amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-methoxy-6-propyl-chromen-4-one
- Benzo[b]pyrano[2,3-e][1,4]diazepines
Uniqueness
The uniqueness of 9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-9H-purine lies in its combination of a purine core with a benzo[e][1,4]dioxepin moiety and an iodine atom. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
918304-35-5 |
|---|---|
Formule moléculaire |
C14H11IN4O2 |
Poids moléculaire |
394.17 g/mol |
Nom IUPAC |
9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)-6-iodopurine |
InChI |
InChI=1S/C14H11IN4O2/c15-13-12-14(17-7-16-13)19(8-18-12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2 |
Clé InChI |
YHCREEWGPUDUBG-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3N=CN=C4I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


